molecular formula C21H29NO2 B1679859 Noréthistérone CAS No. 53016-31-2

Noréthistérone

Numéro de catalogue: B1679859
Numéro CAS: 53016-31-2
Poids moléculaire: 327.5 g/mol
Clé InChI: ISHXLNHNDMZNMC-AYSFWYFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Norelgestromin, also known as norelgestromine, is a progestin medication used as a method of birth control for women . It is used in combination with an estrogen and is not available alone . The medication is available as a transdermal patch that is applied to the skin .


Molecular Structure Analysis

Norelgestromin has a molecular formula of C21H29NO2 . Its molecular weight is 327.468 g/mol . The structure of Norelgestromin includes several functional groups, including an oxime and an ethynyl group .


Chemical Reactions Analysis

Norelgestromin undergoes various chemical reactions in the body. It is metabolized in the liver through an oxime to ketone reaction, hydroxylation, and conjugation . The major metabolite of Norelgestromin is Levonorgestrel .

Applications De Recherche Scientifique

Contraception

La Noréthistérone est principalement utilisée pour la contraception . C'est la progestine active responsable de l'activité progestative qui se produit chez les femmes après l'application de patchs transdermiques . Elle agit en supprimant les gonadotropines, en inhibant l'ovulation et en induisant des modifications de l'endomètre, ce qui diminue les chances d'implantation .

Hormonothérapie Ménopausique

La this compound est également utilisée dans le traitement hormonal de la ménopause . Elle peut être administrée par voie transdermique ou en association avec l'éthinylestradiol sous forme d'anneau vaginal . Cela contribue à gérer les symptômes associés à la ménopause.

Traitement du Syndrome des ovaires polykystiques

La this compound, en association avec l'éthinylestradiol, est utilisée pour gérer le syndrome des ovaires polykystiques . Cette affection est caractérisée par des déséquilibres hormonaux et des problèmes de métabolisme qui peuvent affecter la santé et l'apparence des femmes.

Traitement potentiel du cancer du sein

La this compound pourrait potentiellement être utilisée dans le traitement du cancer du sein en raison de son effet inhibiteur sur la sulfatase d'estrone . La sulfatase d'estrone convertit les précurseurs stéroïdes sulfatés en œstrogène pendant la grossesse . En inhibant cette enzyme, la this compound pourrait potentiellement réduire les niveaux d'œstrogène, une hormone qui peut favoriser la croissance de certains types de cellules cancéreuses du sein .

Traitement de la COVID-19

Des études récentes ont montré que la this compound, en association avec l'éthinylestradiol, pourrait être un traitement sûr et efficace pour les patients atteints de COVID-19 modérée et sévère . La maladie causée par le SRAS-CoV-2 est toujours considérée comme une pandémie mondiale. Les patchs transdermiques (TP) contenant des immunorégulateurs tels que les composés œstrogéniques et progestatifs pourraient être une option viable pour traiter la COVID-19 en raison de leur accessibilité et de leur sécurité relative .

Immunorégulation

La this compound, en association avec l'éthinylestradiol, s'est avérée avoir des effets immunorégulateurs . Cela en fait un candidat potentiel pour le traitement des affections qui impliquent le système immunitaire .

Mécanisme D'action

Target of Action

Norelgestromin is a synthetic progestin, a type of hormone that mimics the effects of progesterone in the body . It primarily targets the progesterone receptor , the biological target of progestogens like progesterone .

Mode of Action

Norelgestromin, as an agonist of the progesterone receptor, exerts its contraceptive effects by inhibiting ovulation, thickening the cervical mucus to prevent sperm penetration, and altering the endometrium to make it less receptive to implantation . It also inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy .

Biochemical Pathways

Norelgestromin affects several biochemical pathways. It suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation, and thickens the cervical mucus, impeding sperm swimming into the uterus .

Pharmacokinetics

Norelgestromin exhibits typical ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is metabolized in the liver through oxime to ketone reaction, hydroxylation, and conjugation . The metabolites, including Levonorgestrel, are excreted in urine and feces . The elimination half-life of Norelgestromin is between 17–37 hours .

Result of Action

The molecular and cellular effects of Norelgestromin’s action primarily involve the suppression of ovulation and changes in the cervical mucus and endometrium . These changes reduce the likelihood of sperm reaching the egg and prevent the implantation of a fertilized egg in the uterus, thereby preventing pregnancy .

Action Environment

While specific environmental factors influencing Norelgestromin’s action are not well-documented, it’s known that various factors can impact the efficacy of hormonal contraceptives. These can include body weight, metabolic rate, and interactions with other medications. It’s also worth noting that Norelgestromin is delivered via a transdermal patch, so factors such as skin condition and patch placement can influence the drug’s absorption and efficacy .

Analyse Biochimique

Biochemical Properties

Norelgestromin is a synthetic progestogen, acting as an agonist of the progesterone receptor . It has very weak androgenic activity and no other significant hormonal activity . Norelgestromin interacts with the progesterone receptor, which is a protein that plays a crucial role in the regulation of the menstrual cycle and pregnancy .

Cellular Effects

Norelgestromin, in combination with ethinyl estradiol, inhibits ovulation by suppressing gonadotropins . It also induces changes to the endometrium, decreasing the chances of implantation, and thickens the cervical mucus, impeding sperm from reaching the uterus .

Molecular Mechanism

The primary mechanism of action of Norelgestromin involves the inhibition of estrone sulfatase, an enzyme that converts sulfated steroid precursors to estrogen during pregnancy . This suppression of follicular development and induction of changes to the endometrium contribute to its contraceptive effects .

Temporal Effects in Laboratory Settings

It is known that Norelgestromin has an elimination half-life of 17–37 hours , indicating its effects may persist for this duration in the body.

Metabolic Pathways

Norelgestromin is metabolized in the liver through an oxime to ketone reaction, hydroxylation, and conjugation . Its primary metabolite is Levonorgestrel .

Transport and Distribution

Norelgestromin is administered via a transdermal patch, allowing it to be absorbed through the skin and into the bloodstream . It is then distributed throughout the body, where it exerts its effects primarily on the reproductive system .

Subcellular Localization

As a steroid hormone, it is likely to diffuse across the cell membrane and bind to intracellular progesterone receptors .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Norelgestromin can be achieved through a six-step process starting from estrone.", "Starting Materials": [ "Estrone", "Methanesulfonic acid", "Dimethylformamide", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Estrone is first reacted with methanesulfonic acid and dimethylformamide to form a cyclic enol ether intermediate.", "This intermediate is then treated with sodium hydride and methyl iodide to form a methylated product.", "Next, the product is reduced with sodium borohydride to form a diol intermediate.", "The diol is then treated with acetic acid and sodium acetate to form an acetate ester intermediate.", "This intermediate is then treated with sodium hydroxide to form the final product, Norelgestromin.", "The product is then purified using hydrochloric acid to obtain the final pure compound." ] }

Norelgestromin inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy. Norgelgestromin/ethinylestradiol suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation and thickens the cervical mucus, impeding sperm swimming into the uterus. It also has similar agonisting binding affinities as its parent compound, Norgestimate, for progesterone and estrogen receptors.

Numéro CAS

53016-31-2

Formule moléculaire

C21H29NO2

Poids moléculaire

327.5 g/mol

Nom IUPAC

(13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/t16?,17?,18?,19?,20-,21-/m0/s1

Clé InChI

ISHXLNHNDMZNMC-AYSFWYFTSA-N

SMILES isomérique

CC[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC(=NO)CCC34

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34

SMILES canonique

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34

Apparence

Solid powder

53016-31-2

Description physique

Solid

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

17-deacetylnorgestimate
18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, oxime, (17alpha)-
levonorgestrel oxime
levonorgestrel oxime, (3E,17alpha)-isomer
levonorgestrel oxime, (3Z,17alpha)-isomer
LNGO
norelgestromin
progestin norelgestromin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norelgestromin
Reactant of Route 2
Norelgestromin
Reactant of Route 3
Norelgestromin
Reactant of Route 4
Norelgestromin
Reactant of Route 5
Norelgestromin
Reactant of Route 6
Norelgestromin
Customer
Q & A

Q1: How does norelgestromin exert its contraceptive effect?

A1: Norelgestromin, similar to other progestins used in hormonal contraceptives, primarily acts by suppressing ovulation. [, ] It achieves this by inhibiting the release of gonadotropins, which are hormones crucial for follicular development and ovulation. [] Additionally, norelgestromin alters the cervical mucus, increasing its viscosity and making it less penetrable by sperm. [] It also induces changes in the endometrium, reducing the likelihood of embryo implantation. []

Q2: Does norelgestromin interact with the androgen receptor?

A2: Research suggests that norelgestromin exhibits weak androgen-like properties, indicating a potential interaction with the androgen receptor, albeit significantly weaker than natural androgens. [] This interaction has been observed in in vitro studies using breast cancer cell lines. []

Q3: How do the effects of norelgestromin on the endometrium differ between normal and cancerous tissues?

A3: While norelgestromin's impact on the endometrium aids contraception, its metabolite, norethisterone, exhibits distinct effects on normal and cancerous breast tissues. Research suggests that natural progesterone converts primarily to 4-ene derivatives in normal breast tissue, while in tumor tissue, it favors conversion to 5α-pregnane derivatives. [] This difference in metabolic pathways might contribute to the understanding of breast carcinogenesis.

Q4: How is norelgestromin absorbed and metabolized in the body?

A4: Norelgestromin is the primary active metabolite of norgestimate. [, , ] When administered transdermally, norelgestromin bypasses first-pass liver metabolism, resulting in different pharmacokinetic profiles compared to oral administration. [, ] Studies have shown that transdermal norelgestromin achieves therapeutic levels in the serum, remaining within the reference ranges throughout the 7-day wear period of the patch. []

Q5: Does the site of transdermal patch application influence norelgestromin absorption?

A5: Research indicates that while serum concentrations of norelgestromin remain within therapeutic ranges regardless of the application site (abdomen, buttock, arm, or torso), absorption from the abdomen tends to be approximately 20% lower compared to other sites. []

Q6: How does the pharmacokinetic profile of transdermally administered norelgestromin compare to oral administration?

A6: Transdermal administration of norelgestromin, as opposed to oral, leads to distinct pharmacokinetic profiles. Oral administration results in peaks and troughs in norelgestromin and ethinyl estradiol concentrations. [] In contrast, transdermal delivery via a patch yields a more consistent release, achieving steady-state levels after the initial application. [, ] While norelgestromin exposure remains similar between the two routes, the patch results in higher ethinyl estradiol exposure. []

Q7: What is the efficacy of norelgestromin-containing transdermal patches as a contraceptive method?

A8: Large-scale clinical trials have demonstrated that transdermal norelgestromin/ethinyl estradiol patches provide contraceptive efficacy comparable to traditional oral contraceptives containing ethinyl estradiol combined with levonorgestrel or desogestrel. [] The failure rate with typical use is reported to be around 0.88 pregnancies per 100 woman-years. []

Q8: How does patient compliance compare between the norelgestromin patch and oral contraceptives?

A9: Studies have consistently shown higher compliance rates among women using the norelgestromin/ethinyl estradiol transdermal patch compared to those using oral contraceptives. [, , ] This improved compliance is attributed to the convenience of weekly patch application, eliminating the need for daily pill-taking. [, ]

Q9: Does the contraceptive patch affect bone mineral density?

A10: A study comparing the norelgestromin/ethinyl estradiol transdermal patch to the etonogestrel/ethinyl estradiol vaginal ring found that both methods positively influence bone turnover in young women, with no significant difference in their effects on bone mineral density. [] Both methods led to a reduction in urinary pyridinoline and deoxypyridinoline levels, markers of bone resorption. []

Q10: Are there any ongoing developments in transdermal contraceptive technology?

A13: Recent research focuses on developing new transdermal contraceptive patches with potentially improved profiles. A newer patch containing gestodene and ethinyl estradiol has been introduced in Europe. [] Another patch under development incorporates levonorgestrel and ethinyl estradiol. [] These advancements aim to address some limitations of existing patches and offer more diverse options for women.

Q11: What are the potential implications of norelgestromin's weak androgenic activity in clinical use?

A14: The weak androgenic activity of norelgestromin, as observed in in vitro studies, [] requires further investigation to fully understand its clinical implications, especially concerning long-term effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.